molecular formula C31H26ClP B075447 Benzhydryl triphenylphosphonium chloride CAS No. 1530-43-4

Benzhydryl triphenylphosphonium chloride

Cat. No.: B075447
CAS No.: 1530-43-4
M. Wt: 465 g/mol
InChI Key: PKMDZVYQEANDCP-UHFFFAOYSA-M
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Description

Benzhydryl triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C31H26ClP. It is a white crystalline solid with a melting point of 197-198°C. This compound is known for its positive charge and lipophilic nature, which allows it to accumulate in mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydryl triphenylphosphonium chloride can be synthesized through a reaction between triphenylphosphine and benzhydryl chloride. The reaction typically yields the desired product as a white crystalline solid. The reaction conditions involve the use of an inert atmosphere and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction between triphenylphosphine and benzhydryl chloride. The process is optimized for yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl triphenylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Benzhydryl triphenylphosphonium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and as a phase-transfer catalyst.

    Biology: Due to its ability to accumulate in mitochondria, it is used in studies related to mitochondrial function and dysfunction.

    Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Benzhydryl triphenylphosphonium chloride exerts its effects involves its accumulation in mitochondria due to its positive charge and lipophilic nature. Once inside the mitochondria, it acts as a protonophore, disrupting the proton gradient and inhibiting ATP synthesis. This leads to mitochondrial dysfunction and cell death.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used in similar applications but lacks the mitochondrial targeting ability.

    Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a diphenylmethyl group, used in organic synthesis.

    Polymer-supported triphenylphosphine: Used in organic synthesis and offers advantages in terms of ease of separation and reuse.

Uniqueness

Benzhydryl triphenylphosphonium chloride is unique due to its ability to target mitochondria, making it valuable in studies related to mitochondrial function and potential therapeutic applications.

Properties

IUPAC Name

benzhydryl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26P.ClH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDZVYQEANDCP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934652
Record name (Diphenylmethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-43-4
Record name Phosphonium, (diphenylmethyl)triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Diphenylmethyl)triphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Diphenylmethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (diphenylmethyl)triphenylphosphonium chloride
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